3-[Hydroxy(diphenyl)methyl]-1-propyl-1-azoniabicyclo[2.2.2]octane
Description
3-(HYDROXYDIPHENYLMETHYL)-1-PROPYL-1-AZABICYCLO[2.2.2]OCTAN-1-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its azabicyclo[2.2.2]octane core, which is a bicyclic structure containing nitrogen, and a hydroxy-diphenylmethyl group attached to it. The presence of these functional groups contributes to its reactivity and potential utility in different chemical and biological processes.
Properties
Molecular Formula |
C23H30NO+ |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
diphenyl-(1-propyl-1-azoniabicyclo[2.2.2]octan-3-yl)methanol |
InChI |
InChI=1S/C23H30NO/c1-2-15-24-16-13-19(14-17-24)22(18-24)23(25,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22,25H,2,13-18H2,1H3/q+1 |
InChI Key |
AFNMDAKSJAJEJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]12CCC(CC1)C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(HYDROXYDIPHENYLMETHYL)-1-PROPYL-1-AZABICYCLO[2.2.2]OCTAN-1-IUM typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo[2.2.2]octane structure.
Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions using propyl halides in the presence of a base.
Attachment of the Hydroxy-Diphenylmethyl Group: This step involves the reaction of the intermediate compound with diphenylmethanol under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(HYDROXYDIPHENYLMETHYL)-1-PROPYL-1-AZABICYCLO[2.2.2]OCTAN-1-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxy-diphenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(HYDROXYDIPHENYLMETHYL)-1-PROPYL-1-AZABICYCLO[2.2.2]OCTAN-1-IUM has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(HYDROXYDIPHENYLMETHYL)-1-PROPYL-1-AZABICYCLO[2.2.2]OCTAN-1-IUM involves its interaction with specific molecular targets. The hydroxy-diphenylmethyl group can participate in hydrogen bonding and hydrophobic interactions, while the azabicyclo[2.2.2]octane core can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-PROPYL-1-AZABICYCLO[2.2.2]OCTAN-1-IUM: Lacks the hydroxy-diphenylmethyl group, resulting in different reactivity and applications.
3-(HYDROXYDIPHENYLMETHYL)-1-METHYL-1-AZABICYCLO[2.2.2]OCTAN-1-IUM: Similar structure but with a methyl group instead of a propyl group, leading to variations in chemical behavior and biological activity.
Uniqueness
The uniqueness of 3-(HYDROXYDIPHENYLMETHYL)-1-PROPYL-1-AZABICYCLO[2.2.2]OCTAN-1-IUM lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the hydroxy-diphenylmethyl group and the azabicyclo[2.2.2]octane core makes it a versatile compound for various scientific and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
